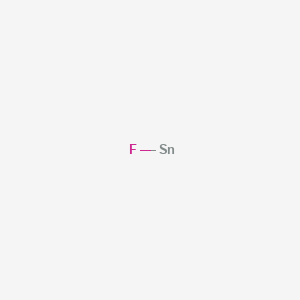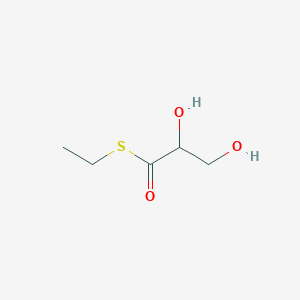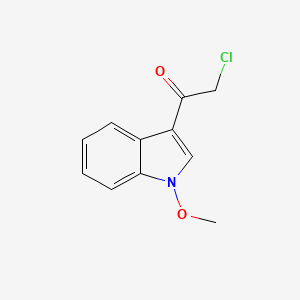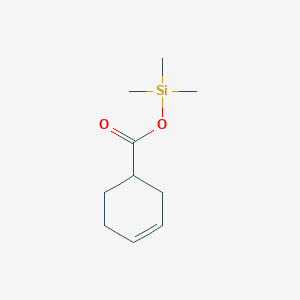
Fluorine tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorine tin compounds, primarily tin(II) fluoride and tin(IV) fluoride, are significant in various scientific and industrial applications. Tin(II) fluoride, also known as stannous fluoride, is a colorless solid used extensively in dental care products. Tin(IV) fluoride, on the other hand, is a colorless solid with high melting points, used in different chemical reactions and industrial processes.
Synthetic Routes and Reaction Conditions:
- This compound is typically synthesized by reacting tin with hydrofluoric acid. The reaction is carried out under controlled conditions to ensure the purity of the product:
Tin(II) Fluoride (SnF₂): Sn+2HF→SnF2+H2
Tin(IV) fluoride can be prepared by reacting tin with fluorine gas or by reacting tin(IV) chloride with hydrogen fluoride:Tin(IV) Fluoride (SnF₄): Sn+2F2→SnF4
SnCl4+4HF→SnF4+4HCl
Industrial Production Methods:
Tin(II) Fluoride: Industrially, tin(II) fluoride is produced by dissolving tin in hydrofluoric acid, followed by crystallization to obtain the pure compound.
Tin(IV) Fluoride: The industrial production of tin(IV) fluoride involves the direct fluorination of tin metal or the reaction of tin(IV) chloride with hydrogen fluoride.
Types of Reactions:
Oxidation and Reduction: Tin(II) fluoride can be oxidized to tin(IV) fluoride. Conversely, tin(IV) fluoride can be reduced to tin(II) fluoride under specific conditions.
Substitution Reactions: Tin fluorides can undergo substitution reactions with other halides or organic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Fluorine gas or other strong oxidizing agents can convert tin(II) fluoride to tin(IV) fluoride.
Reducing Agents: Hydrogen or other reducing agents can reduce tin(IV) fluoride to tin(II) fluoride.
Major Products Formed:
From Oxidation: Tin(IV) fluoride.
From Reduction: Tin(II) fluoride.
From Substitution: Various organotin fluorides or mixed halides.
Chemistry:
Catalysis: Tin fluorides are used as catalysts in organic synthesis and polymerization reactions.
Analytical Chemistry: Tin(II) fluoride is used in the preparation of fluoride ion-selective electrodes.
Biology and Medicine:
Dental Care: Tin(II) fluoride is a key ingredient in toothpaste and mouthwashes for preventing dental caries and reducing gingivitis.
Antimicrobial Properties: Tin fluorides exhibit antimicrobial properties, making them useful in various medical applications.
Industry:
Glass and Ceramics: Tin fluorides are used in the production of specialty glasses and ceramics.
Electronics: Tin(IV) fluoride is used in the manufacture of certain electronic components.
Tin(II) Fluoride in Dental Care:
Mechanism: Tin(II) fluoride helps convert the calcium mineral apatite in teeth into fluorapatite, which is more resistant to acid attacks from bacteria.
Molecular Targets: The primary targets are the enamel and dentin of the teeth, where it promotes remineralization and inhibits demineralization.
Tin(IV) Fluoride in Catalysis:
Mechanism: Tin(IV) fluoride acts as a Lewis acid, facilitating various organic reactions by accepting electron pairs from reactants.
Pathways: It participates in catalytic cycles, enhancing reaction rates and selectivity.
Comparación Con Compuestos Similares
Sodium Fluoride (NaF): Commonly used in dental care, but less effective than tin(II) fluoride in some applications.
Tin(II) Chloride (SnCl₂): Used in similar applications but lacks the fluoride ion’s benefits.
Lead(II) Fluoride (PbF₂): Similar in structure but toxic and less commonly used.
Uniqueness of Tin Fluorides:
Dental Efficacy: Tin(II) fluoride is more effective in reducing dental caries and gingivitis compared to sodium fluoride.
Catalytic Properties: Tin(IV) fluoride’s strong Lewis acid character makes it unique in catalysis compared to other tin halides.
Propiedades
Fórmula molecular |
FSn |
|---|---|
Peso molecular |
137.71 g/mol |
Nombre IUPAC |
fluorotin |
InChI |
InChI=1S/FH.Sn/h1H;/q;+1/p-1 |
Clave InChI |
ZULTVNRFZRQYKL-UHFFFAOYSA-M |
SMILES canónico |
F[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)






![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
methanone](/img/structure/B14325893.png)



